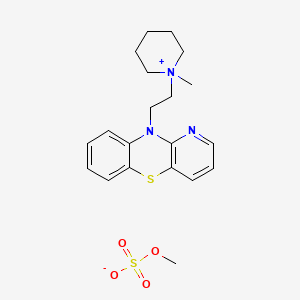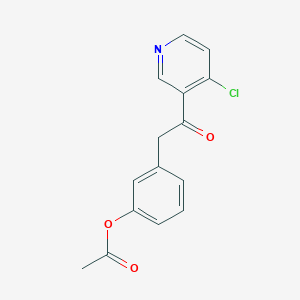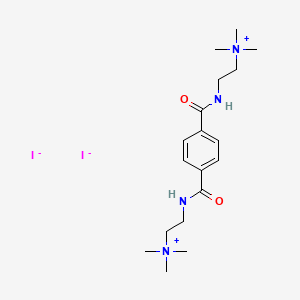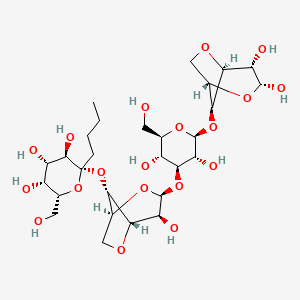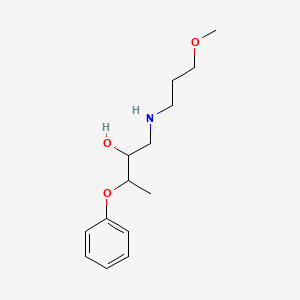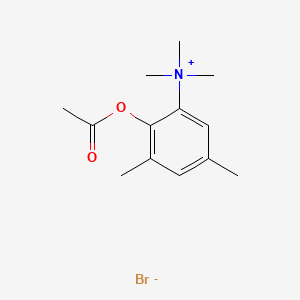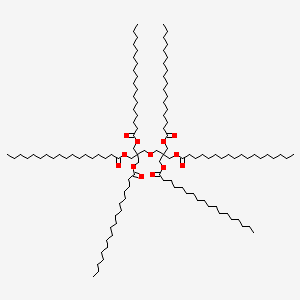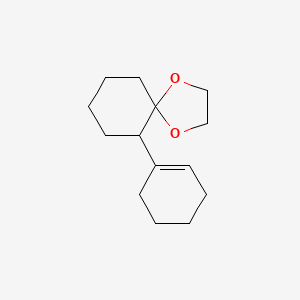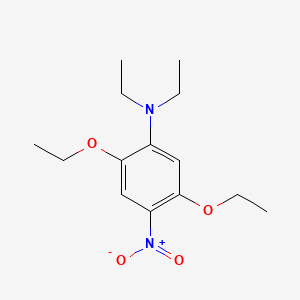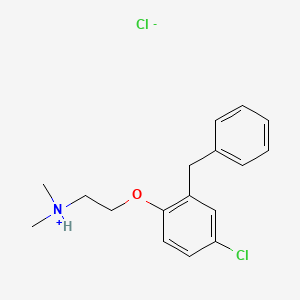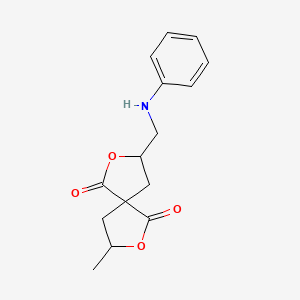![molecular formula C11H18N4O4S B13767463 [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate CAS No. 73806-63-0](/img/structure/B13767463.png)
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an azaniumylidene group with a dihydroindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate typically involves multiple steps, including the formation of the azaniumylidene group and the dihydroindole moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include dimethylamine and ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate is used as a building block for synthesizing more complex molecules.
Biology
In biology, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular targets .
Industry
In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and other high-tech fields .
Mecanismo De Acción
The mechanism of action of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways and cellular processes, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote cellular health .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities with [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate, particularly in its amine and ether functionalities.
Adapalene Related Compound E: This compound, used in pharmaceutical applications, also features a complex structure with multiple functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an azaniumylidene group and a dihydroindole moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
73806-63-0 |
|---|---|
Fórmula molecular |
C11H18N4O4S |
Peso molecular |
302.35 g/mol |
Nombre IUPAC |
[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate |
InChI |
InChI=1S/C11H16N4.H2O4S/c12-11(13)14-6-5-9-7-8-3-1-2-4-10(8)15-9;1-5(2,3)4/h1-4,9,15H,5-7H2,(H4,12,13,14);(H2,1,2,3,4) |
Clave InChI |
IIURZXVKNVUDPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC2=CC=CC=C21)CC[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
